molecular formula C9H12N6O B3111076 6-Morpholino-9H-purin-2-amine CAS No. 18202-52-3

6-Morpholino-9H-purin-2-amine

Cat. No. B3111076
CAS RN: 18202-52-3
M. Wt: 220.23 g/mol
InChI Key: YHWYXKVJFBDUDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel N‐9 substituted 6‐morpholino‐9H‐purine derivatives were designed and synthesized via a multi‐step synthetic pathway . The synthesized compounds were screened for in vitro antimicrobial, antioxidant, and anti‐inflammatory activities .


Chemical Reactions Analysis

There is a study on the synthesis of novel 2,9-disubstituted-6-morpholino purine derivatives . The study involves the use of a ligand-based and target-based rational drug design strategy to build a virtual library of 105 new compounds .

Scientific Research Applications

Antibacterial Activity

6-Morpholino-9H-purin-2-amine derivatives have shown significant antibacterial properties. For instance, certain compounds containing this structure have demonstrated potent inhibitory effects against rice bacterial leaf blight and tobacco bacterial wilt, surpassing the efficacy of some commercial agents (Wu et al., 2016).

Synthesis and Modification

Research has been conducted on the synthesis and regioselective modification of 6-morpholino purine derivatives. Efficient and simple methods for producing C6 morpholine and N9 alkylated purine nucleoside derivatives have been developed, showcasing the compound's versatility in chemical modifications (Dhuda et al., 2019).

Tautomerism and Alkylation Studies

Investigations into the tautomerism and alkylation of N-methoxy-9-methyl-9H-purin-6-amines, which include 6-morpholino derivatives, have provided insights into their chemical behavior. These studies are crucial for understanding the compound's reactivity and potential applications in synthesis (Roggen & Gundersen, 2008).

Antilipid Peroxidation Agents

Some 6-morpholino purine derivatives have been identified as potential antilipid peroxidation agents. Research in this area is crucial for exploring their therapeutic potential in oxidative stress-related conditions (Thalassitis et al., 2015).

Anticancer Activity

Derivatives of 6-morpholino-9H-purin-2-amine have been studied for their anticancer activity. Some of these compounds have shown significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer therapy (Huang et al., 2014).

Purine-Nucleotide Synthesis

The compound has been utilized in the synthesis of purine nucleotides, an essential component of genetic material and cellular metabolism. This application is vital for understanding and manipulating biochemical pathways (Zhu-ming, 2012).

Mechanism of Action

Target of Action

The primary targets of 6-Morpholino-9H-purin-2-amine are the adenosine receptors , specifically the A1, A2A, A2B, and A3 subtypes . These receptors belong to the G protein-coupled receptor (GPCR) superfamily and are widely recognized as attractive targets for the design and development of new therapeutic agents against different clinical disorders .

Mode of Action

6-Morpholino-9H-purin-2-amine interacts with its targets by binding to the adenosine receptors . This compound has shown potent antagonism at A1, A3, dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors . The interaction results in changes in the function of these receptors, which can lead to various physiological effects.

Biochemical Pathways

The biochemical pathways affected by 6-Morpholino-9H-purin-2-amine are primarily those involving the adenosine receptors. Adenosine, a purine nucleoside, modulates many physiological conditions related to neurological, immunologic, and cardiovascular systems . Therefore, the antagonism of adenosine receptors by 6-Morpholino-9H-purin-2-amine can impact these systems.

Result of Action

The molecular and cellular effects of 6-Morpholino-9H-purin-2-amine’s action are primarily due to its antagonism of adenosine receptors. This can result in changes in cellular signaling and function, potentially leading to therapeutic effects. For instance, compounds with dual affinity at A1/A2A receptors have shown therapeutic efficacy in animal models of Parkinson’s disease .

Future Directions

The phosphatidylinositol-3 kinase (PI3K) pathway is one of the most frequently activated pathogenic signalling cascades in a wide variety of cancers . There has been an increase in the search for selective inhibitors of the four class I isoforms of PI3K, as they demonstrate better specificity and reduced toxicity in comparison to existing inhibitors . This suggests that “6-Morpholino-9H-purin-2-amine” and its derivatives could have potential applications in cancer treatment in the future.

properties

IUPAC Name

6-morpholin-4-yl-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H3,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWYXKVJFBDUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Morpholino-9H-purin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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